6-chloro-3-(3,4-dimethoxyphenethyl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline
Description
6-chloro-3-(3,4-dimethoxyphenethyl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline is a complex heterocyclic compound that features a quinoline core fused with an oxazine ring. The presence of a chloro substituent and a dimethoxyphenethyl group adds to its structural diversity, making it a compound of interest in various fields of research, including medicinal chemistry and organic synthesis.
Properties
IUPAC Name |
6-chloro-3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dihydropyrido[3,2-h][1,3]benzoxazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O3/c1-25-18-6-5-14(10-19(18)26-2)7-9-24-12-15-11-17(22)16-4-3-8-23-20(16)21(15)27-13-24/h3-6,8,10-11H,7,9,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWPWJKIMYCTOOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2CC3=CC(=C4C=CC=NC4=C3OC2)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-(3,4-dimethoxyphenethyl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline typically involves multi-step organic reactions. One common approach is the cyclocondensation of appropriate quinoline derivatives with oxazine precursors under controlled conditions. Key steps may include:
Formation of the quinoline core: This can be achieved through methods such as the Skraup synthesis or Friedländer synthesis.
Introduction of the oxazine ring: This step often involves the reaction of the quinoline derivative with an appropriate oxazine precursor, possibly under acidic or basic conditions to facilitate ring closure.
Functional group modifications: Introduction of the chloro and dimethoxyphenethyl groups can be achieved through electrophilic aromatic substitution or other suitable organic transformations.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
6-chloro-3-(3,4-dimethoxyphenethyl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can be employed to replace the chloro or methoxy groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, nucleophiles (e.g., amines, thiols), and bases (e.g., sodium hydroxide) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while substitution reactions could produce a variety of derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
- Drug Development : The unique structure of 6-chloro-3-(3,4-dimethoxyphenethyl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline positions it as a promising candidate for developing novel therapeutic agents. Research indicates potential efficacy in targeting various diseases such as cancer and infections caused by bacteria or viruses.
- Antimicrobial Activity : Preliminary studies have shown that derivatives of this compound exhibit significant antimicrobial properties against pathogens like Mycobacterium smegmatis and Pseudomonas aeruginosa. For instance, compounds derived from similar structures have demonstrated low minimum inhibitory concentrations (MICs), suggesting their potential as new antibiotics .
Organic Synthesis
- Intermediate in Synthesis : This compound serves as an important intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical transformations makes it valuable for exploring new synthetic pathways and reaction mechanisms.
- Functional Group Modifications : The compound can be modified through oxidation and reduction reactions, allowing chemists to create derivatives with tailored properties for specific applications .
Biological Studies
- Mechanism of Action : Understanding how this compound interacts with biological targets is crucial for its application in drug design. It may inhibit or activate specific enzymes or receptors, influencing various biological pathways .
- Research on Heterocycles : The compound can be utilized to study the interactions between heterocyclic compounds and biological systems. Such research can provide insights into their therapeutic potential and mechanisms of action.
Industrial Applications
- Material Development : Derivatives of this compound may find applications in creating new materials such as polymers or dyes. The unique chemical properties imparted by the oxazine and quinoline structures make them suitable for various industrial uses.
Case Studies
- Antimicrobial Studies : Research involving related quinoline derivatives has shown promising results against bacterial strains. For example, compounds with similar structures have been tested against Mycobacterium smegmatis, showing significant antibacterial activity with MIC values as low as 6.25 µg/mL .
- Synthesis of Novel Compounds : A study highlighted the synthesis of new oxadiazol derivatives based on quinoline frameworks that exhibited enhanced biological activity compared to traditional compounds. This suggests that modifications to the core structure can lead to improved efficacy against microbial targets .
Mechanism of Action
The mechanism by which 6-chloro-3-(3,4-dimethoxyphenethyl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to inhibition or activation of biological pathways. The presence of the chloro and dimethoxyphenethyl groups can influence its binding affinity and specificity, making it a versatile compound for drug design.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds such as 4-hydroxyquinoline and 2-methylquinoline share the quinoline core but differ in their substituents and overall structure.
Oxazine Derivatives: Compounds like 1,3-oxazine and 1,3-benzoxazine have similar ring structures but lack the quinoline core.
Chloro and Dimethoxyphenethyl Substituted Compounds: Other compounds with chloro and dimethoxyphenethyl groups may include various substituted benzene derivatives.
Uniqueness
6-chloro-3-(3,4-dimethoxyphenethyl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline is unique due to its combination of a quinoline core with an oxazine ring and specific substituents. This structural complexity provides a distinct set of chemical and biological properties, making it a valuable compound for research and development in multiple fields.
Biological Activity
6-Chloro-3-(3,4-dimethoxyphenethyl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial properties and mechanisms of action, supported by various studies and findings.
Chemical Structure
The compound features a complex heterocyclic structure characterized by the following components:
- Chlorine Atom : Enhances lipophilicity and potentially influences biological activity.
- Dimethoxyphenethyl Group : May contribute to its interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits notable antibacterial properties. The following sections detail its efficacy against various bacterial strains and the mechanisms underlying its action.
Antibacterial Efficacy
The antibacterial activity of this compound has been evaluated against several Gram-positive and Gram-negative bacteria. Key findings include:
- Minimum Inhibitory Concentration (MIC) : The compound demonstrated MIC values ranging from 8 to 64 μg/mL against drug-susceptible and resistant strains of Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa .
- Mechanism of Action : It was found to inhibit the interaction between lipopolysaccharide (LPS) transport proteins LptA and LptC, which are critical for the viability of Gram-negative bacteria. This novel mechanism suggests a unique pathway for antibacterial action that differs from traditional antibiotics .
Comparative Analysis of Antibacterial Activity
The following table summarizes the antibacterial activity of this compound compared to other quinoline derivatives:
| Compound Name | Bacterial Strain | MIC (μg/mL) | Mechanism of Action |
|---|---|---|---|
| 6-Chloro-3-(3,4-dimethoxyphenethyl)-... | E. coli | 16 | Inhibition of LPS transport |
| 6-Chloroquinoline | Pseudomonas aeruginosa | 32 | DNA gyrase inhibition |
| Novel Quinoline Derivative (4g) | Staphylococcus aureus | 8 | Cell wall synthesis inhibition |
| Novel Quinoline Derivative (4h) | Enterococcus faecalis | 16 | Unknown |
Case Studies
Several studies have focused on the synthesis and evaluation of quinoline derivatives, including the target compound. For instance:
- Study on Antibacterial Properties : A study published in 2019 synthesized various quinoline derivatives and assessed their antibacterial activities. The results indicated that modifications at specific positions significantly affected potency against various bacterial strains .
- Mechanistic Insights : Another study elucidated the mechanism by which these compounds interact with bacterial membranes and transport systems, providing insights into their potential as antibiotic candidates .
Q & A
Basic Questions
What are the key considerations for designing a robust synthetic route for this compound?
A viable synthetic strategy should prioritize regioselective cyclization and functional group compatibility. Evidence from analogous quinoline derivatives (e.g., in ) highlights the use of CAN (ceric ammonium nitrate) as a catalyst for cyclization steps, which minimizes side reactions and improves yields (70–85%). Reaction conditions (e.g., reflux in CH₃CN for 5–7 h) must balance steric hindrance from the dimethoxyphenethyl group and the oxazino-quinoline core . Pre-optimization via computational modeling (e.g., DFT studies) is recommended to predict regioselectivity challenges .
How can structural ambiguities in the oxazino-quinoline core be resolved experimentally?
Combine X-ray crystallography (as in ) with NMR and high-resolution mass spectrometry (HRMS) . For example, X-ray data (e.g., C–C bond angles: 116.13–126.1°) confirm the fused oxazino-quinoline geometry, while ¹H/¹³C NMR can resolve ambiguities in diastereotopic protons near the dimethoxyphenethyl substituent . HRMS (ESI+) should match the molecular formula within ±2 ppm error .
Advanced Research Questions
How can contradictory data on bioactivity or reaction yields be systematically analyzed?
Contradictions often arise from variations in substituent electronic effects or reaction conditions . For instance:
- Catalyst selection : CAN ( ) vs. PPA (polyphosphoric acid) in cyclization steps may lead to divergent yields (84% vs. 60–70%) due to differences in acid strength and thermal stability .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) may stabilize intermediates better than CH₃CN, affecting regioselectivity .
Use multivariate analysis (e.g., Design of Experiments) to isolate critical variables .
What methodologies are effective for studying structure-activity relationships (SAR) of this compound?
- Pharmacophore mapping : Replace the 3,4-dimethoxyphenethyl group with analogs (e.g., 4-chlorophenyl in ) to assess steric/electronic impacts on target binding .
- Computational docking : Compare binding affinities of substituent variants using software like AutoDock Vina, referencing crystallographic data (e.g., torsion angles: −179.73° to 179.75°) to validate poses .
- In vitro assays : Pair SAR with enzymatic inhibition studies (e.g., kinase assays) to quantify potency shifts .
How can selective functionalization of the quinoline core be achieved without disrupting the oxazino ring?
- Protecting group strategy : Temporarily block the oxazino oxygen with TBS (tert-butyldimethylsilyl) before halogenation or cross-coupling (e.g., Suzuki-Miyaura) at the 6-chloro position .
- Microwave-assisted synthesis : Enhance selectivity in SNAr (nucleophilic aromatic substitution) reactions by controlling microwave power (100–150 W) and reaction time (10–30 min) .
What analytical techniques are critical for detecting degradation products or impurities?
- HPLC-DAD-MS : Use a C18 column (gradient: 5–95% MeCN/H₂O) coupled with MS to identify hydrolyzed products (e.g., cleavage of the oxazino ring) .
- Stability studies : Accelerated degradation under acidic (0.1 M HCl) and oxidative (H₂O₂) conditions can reveal vulnerable sites (e.g., the 3,4-dimethoxy group) .
Methodological Challenges
How can computational tools address gaps in experimental data for this compound?
- DFT calculations : Predict vibrational spectra (IR/Raman) to assign peaks in experimental data (e.g., C=O stretch at ~1750 cm⁻¹) .
- Molecular dynamics (MD) : Simulate solvent interactions (e.g., DMSO vs. water) to optimize crystallization conditions .
What strategies mitigate low yields in large-scale synthesis?
- Flow chemistry : Continuous flow reactors improve heat/mass transfer for exothermic steps (e.g., cyclization), reducing side products .
- Catalyst recycling : Immobilize CAN on silica gel to reduce waste and cost .
Data Interpretation
How should researchers reconcile discrepancies in reported melting points or spectral data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
